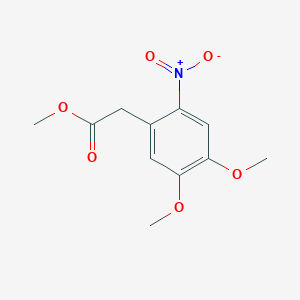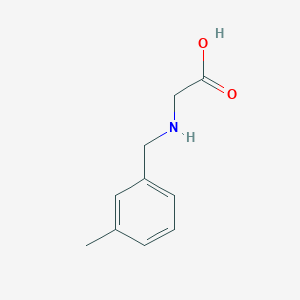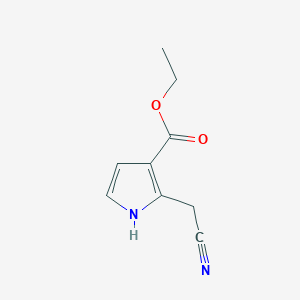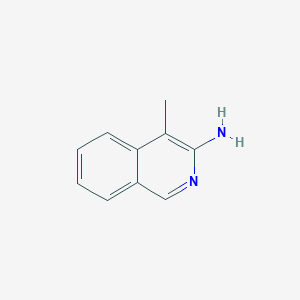
Undec-2-enyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undec-2-enyl acetate, also known as acetic acid undec-2-enyl ester, is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction of undec-2-en-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions: Undec-2-enyl acetate can be synthesized through the esterification reaction between undec-2-en-1-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants, undec-2-en-1-ol and acetic acid, are continuously fed into the reactor. The reaction is catalyzed by an acidic ion-exchange resin, which provides a high surface area for the reaction to occur. The product is then separated and purified through distillation .
化学反応の分析
Types of Reactions: Undec-2-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undec-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Undec-2-en-1-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Undec-2-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor.
作用機序
The mechanism of action of undec-2-enyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
類似化合物との比較
Undec-2-enyl acetate can be compared with other similar esters, such as:
Hex-2-enyl acetate: Similar in structure but with a shorter carbon chain.
Oct-2-enyl acetate: Also similar but with an eight-carbon chain.
Dec-2-enyl acetate: Similar with a ten-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to hex-2-enyl acetate and oct-2-enyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
特性
CAS番号 |
68480-27-3 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
[(E)-undec-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+ |
InChIキー |
WITKTXDMHHYCJB-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCOC(=O)C |
異性体SMILES |
CCCCCCCC/C=C/COC(=O)C |
正規SMILES |
CCCCCCCCC=CCOC(=O)C |
Key on ui other cas no. |
68480-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


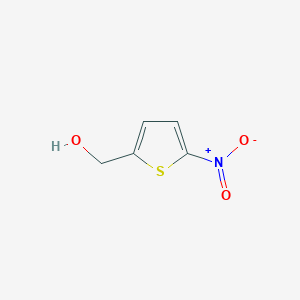
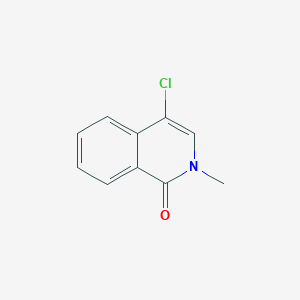
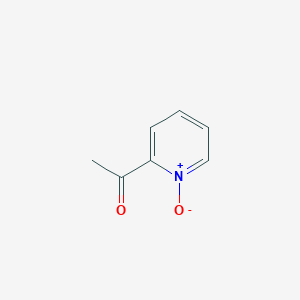

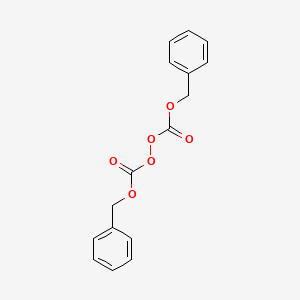
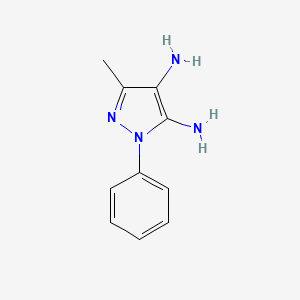

![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1606006.png)
![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
